2-(Carboxymethyl)-4-fluorobenzoic acid
Overview
Description
“2-(Carboxymethyl)-4-fluorobenzoic acid” is a type of benzoic acid derivative. Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring attached to a carboxylic acid group . The “2-(Carboxymethyl)” part suggests that there is a carboxymethyl group (-CH2COOH) attached to the second carbon of the benzene ring. The “4-fluoro” part indicates that there is a fluorine atom attached to the fourth carbon of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the carboxymethyl and fluorine groups onto a benzene ring. This could potentially be achieved through various organic chemistry reactions, such as Friedel-Crafts acylation or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure would consist of a six-membered benzene ring, with a carboxymethyl group attached to one carbon and a fluorine atom attached to another carbon. The positions of these groups would depend on the numbering of the carbon atoms in the benzene ring .Chemical Reactions Analysis
As an aromatic carboxylic acid, this compound would likely participate in reactions typical of these types of compounds, such as esterification, amidation, and reactions with bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the carboxymethyl and fluorine groups. For example, the carboxymethyl group could enhance the compound’s water solubility, while the fluorine atom could affect the compound’s reactivity .Scientific Research Applications
Anaerobic Transformation in Microbiology : Genthner, Townsend, and Chapman (1989) studied the anaerobic transformation of phenol to benzoate, using isomeric fluorophenols like 2-fluorophenol. They found that 2-fluorophenol was transformed into fluorobenzoic acids, indicating the potential of these compounds in microbiological pathways (Genthner, Townsend, & Chapman, 1989).
Metabolism by Pseudomonas Species : Harper and Blakley (1971) explored how a Pseudomonas species metabolizes p-fluorobenzoic acid, releasing all organic fluorine as fluoride. This study highlights the role of such compounds in bacterial degradation processes (Harper & Blakley, 1971).
Fluorobenzoate Biodegradation Studies : Boersma et al. (2004) investigated the biodegradation of fluorobenzoate by Sphingomonas sp. HB-1, finding that certain bacteria can use fluorobenzoates as carbon sources. This has implications for environmental cleanup and bioremediation (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Use in Metal-Organic Frameworks : Vizuet et al. (2021) reported on the use of 2-fluorobenzoic acid in the synthesis of rare-earth metal-organic frameworks (MOFs). This research provides insights into the application of fluorobenzoates in materials science (Vizuet et al., 2021).
Chemical Synthesis and Characterization : Studies by Silla et al. (2013) and Gohier et al. (2003) focused on the conformational analysis of aminofluorobenzoic acids and the reactions of organolithium reagents with 2-fluorobenzoic acid. These works contribute to our understanding of the chemical behavior and synthesis of fluorobenzoic acid derivatives (Silla et al., 2013); (Gohier, Castanet, & Mortier, 2003).
Pharmaceutical Applications : Sutcliffe-Goulden et al. (2002) explored the radiolabeling of peptides with fluorobenzoic acid for use in positron emission tomography (PET), showcasing its potential in medical imaging (Sutcliffe-Goulden et al., 2002).
Inorganic Chemistry Research : Zheng et al. (2011) synthesized copper(II) carboxylate complexes using 2-fluorobenzoic acid. Their work contributes to the field of inorganic chemistry and materials science (Zheng, Zheng, & Zhang, 2011).
Environmental Science Studies : Landazuri et al. (2012) investigated the aggregation and adsorption behavior of fluorobenzoic acids in aqueous solutions. This research is relevant for understanding the environmental impact and behavior of these compounds (Landazuri et al., 2012).
Synthesis and Antibacterial Activity : Sertçelik and Durman (2020) synthesized Cd(II) complexes with fluorobenzoates and investigated their antibacterial activity. This suggests potential applications in the development of new antibacterial agents (Sertçelik & Durman, 2020).
Mechanism of Action
Target of Action
Carboxylic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Carboxylic acids typically act as proton donors in biological systems, participating in hydrogen bonding and influencing the function of their targets . The fluorine atom attached to the benzene ring may also influence the compound’s interaction with its targets due to its electronegativity .
Biochemical Pathways
Carboxylic acids and their derivatives are involved in various biochemical pathways, including energy production and signal transduction .
Pharmacokinetics
Carboxylic acids are generally well-absorbed in the gastrointestinal tract and can be metabolized in the liver . The presence of a fluorine atom may also influence the compound’s pharmacokinetic properties .
Result of Action
Carboxylic acids can influence cellular ph and participate in various biochemical reactions, potentially affecting cellular function .
Action Environment
The action of 2-(Carboxymethyl)-4-fluorobenzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the ionization state of carboxylic acids can change with pH, potentially influencing their interaction with targets . The stability of the compound may also be affected by environmental conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(carboxymethyl)-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-6-1-2-7(9(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRYCMRYNLWLED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323088 | |
Record name | 2-(carboxymethyl)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500779-09-9 | |
Record name | 2-(carboxymethyl)-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Carboxymethyl)-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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